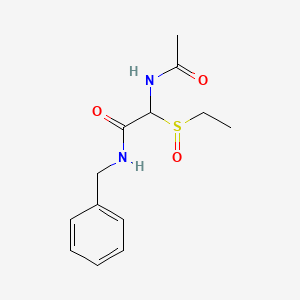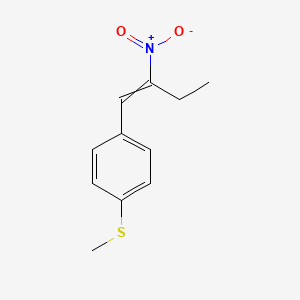
1-Fluoropenta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropenta-1,3-diyne is an organic compound characterized by the presence of a fluorine atom and two triple bonds within a five-carbon chain. This compound belongs to the class of 1,3-diynes, which are known for their unique chemical properties and reactivity. The incorporation of a fluorine atom further enhances its chemical behavior, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoropenta-1,3-diyne can be synthesized through several methods. One common approach involves the fluorination of terminal alkynes and diynes using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of n-butyllithium . This method provides moderate to high yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoropenta-1,3-diyne undergoes various chemical reactions, including:
Hydrofunctionalization: The addition of Y-H units (where Y is a heteroatom or carbon) across the carbon-carbon triple bond.
Cross-Coupling Reactions: The coupling of terminal alkynes with alkynyl bromides or boronic acids in the presence of catalysts such as copper or palladium.
Common Reagents and Conditions:
Hydrofunctionalization: Catalysts like cobalt or platinum are used to promote the addition of hydrosilanes or other functional groups to the diyne.
Cross-Coupling: Copper(I) iodide (CuI) and palladium catalysts are commonly employed in these reactions.
Major Products:
Hydrofunctionalization: Produces functionalized olefins and heterocyclic compounds.
Cross-Coupling: Results in the formation of various substituted diynes and enynes.
Aplicaciones Científicas De Investigación
1-Fluoropenta-1,3-diyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its role in drug development and as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-Fluoropenta-1,3-diyne involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom and triple bonds allows for diverse chemical transformations. In hydrofunctionalization reactions, the addition of Y-H units across the triple bond is facilitated by transition metal catalysts, leading to the formation of functionalized products . The specific molecular targets and pathways depend on the nature of the reactants and reaction conditions.
Comparación Con Compuestos Similares
1,3-Butadiyne: A simpler diyne without the fluorine atom, used in similar chemical reactions but with different reactivity profiles.
1-Fluoro-1,3-butadiyne: Another fluorinated diyne with a shorter carbon chain, exhibiting similar reactivity but different physical properties.
Uniqueness: 1-Fluoropenta-1,3-diyne stands out due to its longer carbon chain and the presence of a fluorine atom, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
591755-33-8 |
|---|---|
Fórmula molecular |
C5H3F |
Peso molecular |
82.08 g/mol |
Nombre IUPAC |
1-fluoropenta-1,3-diyne |
InChI |
InChI=1S/C5H3F/c1-2-3-4-5-6/h1H3 |
Clave InChI |
VYYBGLKUHAJQNB-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)

![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)



![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)

![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)

